1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-phenyl-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAOLSYXJUWSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Retrosynthetic Analysis
The target compound dissects into two primary fragments:
- Pyrimidine-pyrazole-aniline intermediate : 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline
- Phenylurea segment : Derived from phenyl isocyanate or equivalent electrophiles
Key bond-forming strategies include:
Stepwise Synthesis Protocol
Synthesis of 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline
Route A: Sequential Heterocyclic Assembly
- Pyrimidine core activation :
6-Chloropyrimidin-4-amine undergoes nucleophilic substitution with 1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hr, catalyzed by diisopropylethylamine (DIPEA).6-Chloropyrimidin-4-amine + 1H-Pyrazole → 6-(1H-Pyrazol-1-yl)Pyrimidin-4-amine - Nitration/Reduction sequence :
- Nitration at para-position using HNO₃/H₂SO₄ at 0°C
- Catalytic hydrogenation (H₂, Pd/C) to yield primary amine
Route B: Direct Coupling Approach
Condensation of pre-functionalized 4-aminophenylboronic acid with 6-(1H-pyrazol-1-yl)pyrimidin-4-yl triflate under Suzuki-Miyaura conditions:
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hr
Urea Bond Formation
Method 1: Isocyanate Coupling
React 4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Aniline with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0°C→RT for 24 hr:
Aniline + PhNCO → 1-(4-((6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Phenyl)-3-Phenylurea
Optimization parameters:
- Stoichiometry: 1:1.2 (amine:isocyanate)
- Catalyst: None required
- Yield: 68-72% after column chromatography (SiO₂, EtOAc/Hexanes)
Method 2: Carbodiimide-Mediated Coupling
Alternative approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):
PhNH₂ + ClCONHPh → Target (via in situ isocyanate generation)
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT gradual | Prevents oligomerization |
| Solvent Polarity | THF > DCM > DMF | THF gives 72% yield |
| Reaction Time | 18-24 hr | <18 hr: Incomplete conversion |
| Moisture Control | <50 ppm H₂O | Avoids hydrolysis |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
δ 9.82 (s, 1H, urea NH), 8.92 (s, 1H, pyrimidine H), 8.45 (d, J=2.4 Hz, 1H, pyrazole H), 7.68-7.12 (m, 9H, aromatic H) - HRMS (ESI+):
Calculated for C₂₀H₁₈N₇O [M+H]⁺: 396.1574, Found: 396.1571
Purity Assessment
HPLC Conditions :
- Column: C18, 5μm, 4.6×250 mm
- Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 20 min
- Retention Time: 12.4 min
- Purity: 98.6% (254 nm)
Comparative Method Evaluation
Yield Optimization Landscape
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Isocyanate Coupling | 72% | 98.6% | Kilogram-scale feasible |
| Carbodiimide Route | 65% | 97.2% | Limited to <100 g |
| Patent Approach | 58% | 95.8% | Requires specialized equipment |
Byproduct Analysis
Major impurities include:
- Symmetrical urea : From amine dimerization (controlled by slow isocyanate addition)
- Hydrolyzed isocyanate : Phenylamine (mitigated by strict anhydrous conditions)
Industrial-Scale Considerations
Cost-Benefit Analysis
- Raw Material Costs :
Pyrimidine intermediates: $120-150/kg
Phenyl isocyanate: $80-100/kg - Process Mass Intensity : 86 kg waste/kg product (needs improvement via solvent recycling)
Green Chemistry Metrics
- E-factor : 32 (current) vs. industry target <15
- Solvent Recovery : 68% achievable via distillation
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Core Heterocyclic Variations
Target Compound vs. Chromenone-Pyrazolopyrimidine Hybrid () The compound in -(1-(4-amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, shares a pyrazolo[3,4-d]pyrimidine core but incorporates a chromenone scaffold and fluorinated aromatic groups. Key differences include:
- Core Structure: The target compound uses a simpler pyrimidine-pyrazole system, whereas ’s analog integrates a fused pyrazolopyrimidine-chromenone structure.
- Substituents: The chromenone analog includes fluorine atoms, which can enhance metabolic stability and membrane permeability. In contrast, the target compound’s phenylurea group prioritizes hydrogen-bond donor/acceptor interactions .
Target Compound vs. Furopyrimidine Derivative () describes 1-(4-{2-[(6-{4-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl}furo[2,3-d]pyrimidin-4-yl)amino]ethyl}phenyl)-3-phenylurea, which replaces the pyrazole with a furopyrimidine core. Key distinctions:
- Heterocyclic Core : Furopyrimidines (oxygen-containing) versus pyrimidine-pyrazole hybrids (nitrogen-rich) alter electronic properties. Furopyrimidines may exhibit reduced basicity, impacting solubility and target engagement .
- Pharmacophore: Both compounds retain the phenylurea group, but ’s analog includes a piperidin-ethanol side chain, likely improving solubility via ionizable amines .
Research Implications
- Structure-Activity Relationships (SAR): Pyrimidine-pyrazole hybrids (target compound) prioritize compact, planar structures for kinase binding. Chromenone or furopyrimidine cores introduce rigidity but may increase synthetic complexity .
- Optimization Opportunities : Introducing fluorine or solubilizing groups (e.g., ’s piperidine) into the target compound could improve pharmacokinetics.
Biological Activity
The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea is a derivative of pyrazole and urea, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Research indicates that compounds containing pyrazole and urea functionalities often exhibit a range of biological activities, including:
- Inhibition of Kinases : Many pyrazole derivatives have been identified as inhibitors of various kinases, including p38 MAPK and IKK-2. The inhibition of these kinases is crucial in inflammatory pathways and cancer progression.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory properties by inhibiting cytokine production, such as IL-17 and TNFα, which are pivotal in inflammatory diseases.
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds in vitro. The following table summarizes key findings regarding their inhibitory effects on various targets:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | p38 MAPK | 0.004 | |
| Compound B | IKK-2 | 0.013 | |
| Compound C | TNFα Production | 0.1 - 1.0 | |
| Compound D | Aurora-A Kinase | 0.067 |
These results indicate that the structural motifs present in these compounds significantly influence their potency against specific biological targets.
Case Studies
- Anti-inflammatory Activity : In a study assessing the anti-inflammatory potential of pyrazolyl ureas, compounds demonstrated IC50 values ranging from 0.023 to 0.089 μM against IKK-2, indicating strong inhibitory effects that could be leveraged for therapeutic applications in inflammatory diseases .
- Cancer Cell Line Studies : Another investigation into the cytotoxic effects of pyrazole derivatives showed significant activity against A549 lung cancer cells with IC50 values around 49.85 μM for certain derivatives . This suggests potential use in cancer therapeutics.
- Kinase Inhibition : The discovery of selective p38 MAPK inhibitors from pyrazole derivatives has highlighted their role in modulating cellular responses to stress and inflammation . The binding affinity and selectivity were enhanced through structural modifications, leading to promising candidates for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
